molecular formula C10H13BrF2N2 B13190307 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole

3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole

Cat. No.: B13190307
M. Wt: 279.12 g/mol
InChI Key: GOWKCVNWPSIKSP-UHFFFAOYSA-N
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Description

3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole is a compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms, which often impart unique chemical and physical properties. The compound’s structure includes a bromodifluoromethyl group attached to a pyrazole ring, which is further substituted with a cyclohexyl group. This combination of functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole typically involves the introduction of the bromodifluoromethyl group into a pre-formed pyrazole ring. One common method is the reaction of a cyclohexyl-substituted pyrazole with bromodifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming new cyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole N-oxides.

Scientific Research Applications

3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole is unique due to the presence of both a bromodifluoromethyl group and a cyclohexyl group, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H13BrF2N2

Molecular Weight

279.12 g/mol

IUPAC Name

3-[bromo(difluoro)methyl]-1-cyclohexylpyrazole

InChI

InChI=1S/C10H13BrF2N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

GOWKCVNWPSIKSP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)C(F)(F)Br

Origin of Product

United States

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